molecular formula C7H12N2O3 B1586691 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid CAS No. 717904-36-4

2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid

Cat. No. B1586691
CAS RN: 717904-36-4
M. Wt: 172.18 g/mol
InChI Key: QRHXDMKVURFNSW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, also known as MPOA, is a chemical compound that has gained significant attention in scientific research. Its unique structure and properties make it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Medicinal Chemistry and Drug Design

One study detailed the optimization of the phenyl alkyl ether moiety in PPARgamma agonists, noting the exploration of substituents including a 4-methylpiperazine, which enhanced solubility and selectivity, indicating the importance of such structures in drug design (J. Collins et al., 1998).

Biochemical and Molecular Structure Analysis

Research on novel 1,4,5-trisubstituted 1,2,3-triazoles synthesized via a one-pot method included derivatives with a 2-oxoacetic acid moiety. These compounds were characterized for their structural and spectral properties, indicating their potential for further biochemical and pharmacological studies (M. N. Ahmed et al., 2016).

Tuberculostatic Activity

A study on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives, which share a structural similarity with the target compound, revealed these compounds' potential tuberculostatic activity. This highlights the relevance of such molecular frameworks in developing therapeutic agents against tuberculosis (H. Foks et al., 2004).

NMR Imaging Applications

Research into poly(amidoamine)s carrying TEMPO residues for NMR imaging applications showcased the synthesis and characterization of derivatives from 2-methylpiperazine. These compounds demonstrated potential as NMR imaging contrast agents, indicating the utility of such structures in diagnostic imaging (M. Gussoni et al., 2008).

Synthesis and Anticancer Activity

Studies on the synthesis and characterization of thiophene-2-carboxaldehyde derivatives, including compounds with a piperazin-1-yl moiety, emphasized their antibacterial, antifungal, and anticancer activities. These findings underscore the significance of such molecular structures in developing novel therapeutic agents (M. Shareef et al., 2016).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-8-2-4-9(5-3-8)6(10)7(11)12/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHXDMKVURFNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366001
Record name (4-Methylpiperazin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid

CAS RN

717904-36-4
Record name (4-Methylpiperazin-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717904-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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